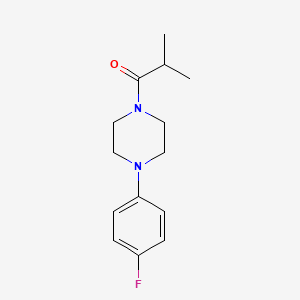
7-bromo-5-methyl-1H-indole-2,3-dione 3-semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-5-methyl-1H-indole-2,3-dione 3-semicarbazone is a chemical compound that has been studied for its potential applications in scientific research. This compound is a semicarbazone derivative of 7-bromo-5-methyl-1H-indole-2,3-dione, which is a heterocyclic organic compound.
Wirkmechanismus
The mechanism of action of 7-bromo-5-methyl-1H-indole-2,3-dione 3-semicarbazone is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 7-bromo-5-methyl-1H-indole-2,3-dione 3-semicarbazone can cause changes in the biochemical and physiological processes of cells. It has been found to induce oxidative stress, leading to the accumulation of reactive oxygen species (ROS) in cells. It has also been found to cause DNA damage and inhibit the activity of enzymes involved in DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-bromo-5-methyl-1H-indole-2,3-dione 3-semicarbazone in lab experiments is its potential antimicrobial and anticancer activity. This makes it a promising compound for the development of new drugs. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 7-bromo-5-methyl-1H-indole-2,3-dione 3-semicarbazone. One direction is to further investigate its mechanism of action, as this may help to identify new targets for drug development. Another direction is to study its potential applications in other areas, such as agriculture and environmental science. Additionally, research could focus on developing new synthetic methods for the production of this compound, which could lead to more efficient and cost-effective processes.
Synthesemethoden
The synthesis of 7-bromo-5-methyl-1H-indole-2,3-dione 3-semicarbazone involves the reaction of 7-bromo-5-methyl-1H-indole-2,3-dione with semicarbazide hydrochloride in the presence of sodium acetate. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
7-bromo-5-methyl-1H-indole-2,3-dione 3-semicarbazone has been studied for its potential applications in scientific research. It has been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential anticancer activity, as it has been found to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c1-4-2-5-7(6(11)3-4)13-9(16)8(5)14-15-10(12)17/h2-3,13,16H,1H3,(H2,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHNYHXLDIZTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(butyrylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5837056.png)
![3-(1,3-benzodioxol-5-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5837060.png)
![4-bromo-2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B5837062.png)
![4-[4-(diethylamino)benzyl]-1-piperazinecarbaldehyde](/img/structure/B5837071.png)
![3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B5837077.png)
![N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5837085.png)

![3-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5837110.png)





